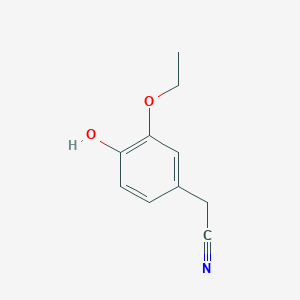

3-Ethoxy-4-hydroxyphenylacetonitrile

Beschreibung

Significance in Contemporary Organic Synthesis and Pharmaceutical Chemistry

The primary significance of 3-Ethoxy-4-hydroxyphenylacetonitrile in modern science lies in its role as a key intermediate in the synthesis of high-value organic compounds, particularly pharmaceuticals. Its utility is exemplified in the production of certain narcotics and agents for pain management. researchgate.net

A prominent example of its application is in the synthetic pathway of Apremilast (marketed as Otezla), a potent inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis. ucla.educhemicalbook.com While not a direct precursor in all reported syntheses of Apremilast, its methylated derivative, 3-ethoxy-4-methoxybenzonitrile, is a crucial starting material. google.comgoogle.com The synthesis of this key intermediate often begins with 3-hydroxy-4-methoxybenzaldehyde, which is converted to 3-hydroxy-4-methoxybenzonitrile (B193458) and then ethylated to yield 3-ethoxy-4-methoxybenzonitrile. google.com This multi-step process underscores the foundational importance of the underlying phenylacetonitrile (B145931) structure.

The general synthesis of hydroxyphenylacetonitriles, including this compound, can be achieved through the reaction of the corresponding hydroxybenzyl alcohol with hydrogen cyanide. google.com This reaction is typically carried out in a polar aprotic solvent like dimethylsulfoxide at elevated temperatures. google.com

Table 1: Key Reactions in the Synthesis and Application of this compound and its Derivatives

| Reaction | Starting Material | Reagent(s) | Product | Significance |

|---|---|---|---|---|

| Nitrile Synthesis | 3-Ethoxy-4-hydroxybenzyl alcohol | Hydrogen Cyanide | This compound | Fundamental route to the title compound. google.com |

| Ethylation | 3-Hydroxy-4-methoxybenzonitrile | Bromoethane, Potassium Carbonate | 3-Ethoxy-4-methoxybenzonitrile | Formation of a key Apremilast intermediate. chemicalbook.comgoogle.com |

| Oximation & Dehydration | Isovanillin | Hydroxylamine hydrochloride, Acetic anhydride | 3-Ethoxy-4-methoxybenzonitrile | Alternative synthesis of the Apremilast intermediate. google.com |

| Condensation | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | 3-Acetamidophthalic anhydride | Apremilast | A key step in the synthesis of the PDE4 inhibitor. ucla.edunewdrugapprovals.org |

Overview of Emerging Research Trajectories and Academic Relevance

The academic and industrial interest in this compound and its derivatives continues to grow, with several emerging research trajectories.

One significant area of investigation is the development of novel PDE4 inhibitors. chemicalbook.comnewdrugapprovals.org Given the success of Apremilast, researchers are exploring other derivatives of this compound as potential modulators of this enzyme for the treatment of various inflammatory conditions. newdrugapprovals.org

Furthermore, derivatives of this compound are being studied for their potential cytoprotective effects. researchgate.net Research has suggested that these molecules may help protect cells from damage caused by oxidative stress, which is implicated in a wide range of diseases. researchgate.net The exploration of bioactive heterocyclic compounds is a major trend in medicinal chemistry, and the versatile structure of this compound makes it an attractive starting point for the synthesis of novel heterocyclic entities with potential therapeutic applications. nih.govijnrd.orgfrontiersin.org

The development of more efficient and environmentally friendly synthetic methods, such as green chemistry approaches and novel catalytic systems, for producing and modifying this compound and its derivatives is also an active area of research. nih.govresearchgate.net These advancements aim to make the synthesis of valuable compounds more sustainable and cost-effective.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-ethoxy-4-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10-7-8(5-6-11)3-4-9(10)12/h3-4,7,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCWVBVMOUDBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343614 | |

| Record name | 3-Ethoxy-4-hydroxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205748-01-2 | |

| Record name | 3-Ethoxy-4-hydroxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization Strategies

Established Synthetic Pathways for 3-Ethoxy-4-hydroxyphenylacetonitrile

The primary and most well-documented method for the synthesis of this compound commences with 3-ethoxy-4-hydroxybenzyl alcohol. This multi-step process involves the strategic protection of the phenolic hydroxyl group, conversion of the benzylic alcohol to a more reactive leaving group, and subsequent nucleophilic substitution with a cyanide source.

Synthesis from 3-Ethoxy-4-hydroxybenzyl Alcohol via Nitrile Formation

This classical approach is a cornerstone in the preparation of this compound. The transformation requires careful management of the functional groups to achieve the desired product.

To prevent unwanted side reactions, particularly the interference of the acidic phenolic hydroxyl group in subsequent steps, its protection is a critical initial maneuver. The choice of the protecting group is paramount and is dictated by its stability under the conditions of benzyl (B1604629) halide formation and its facile removal at the end of the synthetic sequence.

Table 1: Common Protecting Groups for Phenolic Hydroxyls

| Protecting Group | Reagents for Protection | Conditions for Deprotection |

| Benzyl (Bn) | Benzyl bromide (BnBr), NaH | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Fluoride ion source (e.g., TBAF) |

| Acetyl (Ac) | Acetic anhydride, Pyridine | Base or acid hydrolysis |

With the phenolic hydroxyl group protected, the benzylic alcohol is converted into a benzyl halide, typically a chloride or bromide, to facilitate nucleophilic substitution. This transformation significantly enhances the electrophilicity of the benzylic carbon.

A common method for this conversion is the reaction of the alcohol with a halogenating agent. For example, treatment of a benzyl alcohol with concentrated hydrochloric acid can yield the corresponding benzyl chloride. The reactivity of the resulting benzyl halide is influenced by the stability of the carbocation that can form upon departure of the leaving group. The presence of the electron-donating ethoxy group on the aromatic ring can stabilize this intermediate, thus facilitating the subsequent nucleophilic attack.

The final step in this pathway is the introduction of the nitrile functionality via a nucleophilic substitution reaction. This is typically achieved by reacting the benzyl halide intermediate with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). google.com

The reaction is often carried out by heating the benzyl halide under reflux with a solution of the cyanide salt in an ethanolic solvent. google.com The choice of solvent is crucial, as the presence of water can lead to the formation of the corresponding alcohol as a byproduct. The mechanism of this reaction can be either S(_N)1 or S(_N)2, depending on the structure of the benzyl halide and the reaction conditions. For a primary benzyl halide, an S(_N)2 mechanism is generally favored.

A direct, one-step process for the conversion of benzyl alcohols to the corresponding nitriles without the intermediate formation of a halide has also been reported. This method involves reacting the alcohol with hydrogen cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures. google.com

Alternative Synthetic Routes Utilizing N-(Lower Alkyl)-3-ethoxy-4-hydroxybenzylamines

An alternative and potentially more efficient route to this compound involves the use of N-(lower alkyl)-3-ethoxy-4-hydroxybenzylamines as intermediates. This approach has been shown to significantly reduce reaction times and increase yields. organic-chemistry.org

This pathway typically begins with the reductive amination of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with a primary amine (e.g., methylamine) in the presence of a reducing agent to form the N-alkylated benzylamine. This intermediate is then reacted with hydrogen cyanide to yield the target nitrile. This method can reportedly increase the yield to approximately 90% and shorten the reaction time from six hours to two hours compared to the traditional route. organic-chemistry.org

Reaction Condition Optimization for Maximized Yield and Purity

The optimization of reaction conditions is a critical aspect of synthesizing this compound efficiently and with high purity. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For the direct conversion of 3-ethoxy-4-hydroxybenzyl alcohol to the nitrile, the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is preferred. google.com The reaction temperature is a crucial factor, with a range of 80°C to 190°C being reported, and an optimal range often found between 110°C and 140°C. google.com The hydrogen cyanide can be introduced directly or generated in situ from the reaction of an alkali metal cyanide with an acid. google.com

Recent advancements in nitrile synthesis from alcohols have explored various catalytic systems. For instance, the use of iron-based catalysts has been investigated for the aerobic oxidation of benzyl alcohols, which could be a preliminary step in a one-pot synthesis of the nitrile. researchgate.net The optimization of these catalytic systems involves screening different metal precursors, ligands, and additives to achieve the highest possible conversion and selectivity.

Table 2: Comparison of Synthetic Routes and Conditions

| Starting Material | Key Intermediates | Reagents and Conditions | Reported Yield |

| 3-Ethoxy-4-hydroxybenzyl alcohol | Protected benzyl alcohol, Benzyl halide | 1. Protection (e.g., BnBr, NaH) 2. Halogenation (e.g., HCl) 3. Cyanation (e.g., KCN, ethanol, reflux) | Variable |

| 3-Ethoxy-4-hydroxybenzyl alcohol | None (Direct conversion) | Hydrogen cyanide, DMSO, 110-140°C | Good |

| N-(Lower alkyl)-3-ethoxy-4-hydroxybenzylamines | N/A | Hydrogen cyanide, DMSO, 110-140°C | ~90% |

Temperature Regimes and Their Influence on Reaction Efficiency

The synthesis of substituted phenylacetonitriles, including this compound, is highly sensitive to temperature conditions. The reaction to produce analogous hydroxyphenylacetonitriles is typically conducted within a broad temperature range of 80°C to 190°C. google.com However, for optimal efficiency and to minimize the formation of byproducts, a more controlled temperature range of 110°C to 140°C is preferred. google.com

In a documented synthesis of the closely related compound, 3-methoxy-4-hydroxyphenylacetonitrile, a specific reaction temperature of 125°C was utilized. google.com This reaction, which involved the treatment of 3-methoxy-4-hydroxybenzyl alcohol with potassium cyanide and glacial acetic acid in a suitable solvent, proceeded over a period of several hours to afford a high yield of the desired product. google.com The dropwise addition of acetic acid at this temperature over one hour, followed by an additional two hours of stirring, indicates that a carefully controlled temperature profile is crucial for the successful outcome of the reaction. google.com While specific data on the direct impact of temperature variations on the yield of this compound is not extensively detailed in publicly available literature, the established parameters for its methoxy (B1213986) analogue provide a strong benchmark for its synthesis.

Table 1: Temperature Parameters in the Synthesis of an Analogous Hydroxyphenylacetonitrile

| Parameter | Value |

| General Temperature Range | 80°C - 190°C google.com |

| Preferred Temperature Range | 110°C - 140°C google.com |

| Exemplified Reaction Temperature | 125°C google.com |

Solvent Selection and Atmospheric Control in Synthesis

The choice of solvent is a critical factor that can significantly influence the reaction rate, yield, and purity of this compound. The synthesis of hydroxyphenylacetonitriles can be carried out in a variety of diluents, including water and a range of inert organic solvents. google.com Among the organic solvents, polar aprotic solvents are particularly effective. google.com These include N,N-dimethylformamide, dimethylsulfoxide (DMSO), tetrahydrothiophene-S-dioxide, N-methylpyrrolidone, tetramethylurea, hexamethylphosphoric acid triamide, and acetonitrile (B52724). google.com

In the synthesis of the analogous 3-methoxy-4-hydroxyphenylacetonitrile, dimethylsulfoxide (DMSO) is highlighted as the preferred solvent. google.com A specific example details the suspension of 3-methoxy-4-hydroxybenzyl alcohol and potassium cyanide in a substantial volume of DMSO. google.com The high polarity of DMSO facilitates the dissolution of the reactants, particularly the cyanide salt, and its high boiling point is compatible with the elevated temperatures required for the reaction. The work-up procedure involves the removal of DMSO by distillation under a water-pump vacuum, followed by extraction with chloroform (B151607) and water. google.com

The reaction can be conducted under normal atmospheric pressure or at an elevated pressure, with a range of 1 to 2 atmospheres gauge being preferable. google.com This suggests that while stringent atmospheric control may not be essential, operating under a slightly positive pressure can be beneficial.

Table 2: Solvents Utilized in the Synthesis of Analogous Hydroxyphenylacetonitriles

| Solvent Type | Examples | Preferred Solvent (Exemplified) |

| Aqueous | Water google.com | |

| Polar Aprotic | N,N-dimethylformamide, Dimethylsulfoxide (DMSO), Tetrahydrothiophene-S-dioxide, N-methylpyrrolidone, Tetramethylurea, Hexamethylphosphoric acid triamide, Acetonitrile google.com | Dimethylsulfoxide (DMSO) google.com |

Catalytic Systems and Their Impact on Reaction Kinetics

In the context of the synthesis of this compound from its corresponding benzyl alcohol, the reaction mechanism does not typically involve a catalyst in the traditional sense. Instead, the process often relies on the in situ generation of the active nucleophile, hydrogen cyanide. This is achieved by reacting an alkali metal cyanide, such as potassium cyanide, with an acid like glacial acetic acid. google.com The acid serves as a proton source to generate HCN from the cyanide salt. It is important to avoid an excess of acid in this process. google.com

While traditional catalysts may not be central to this specific synthetic route, the choice of reagents and the method of their addition play a catalytic-like role in promoting the reaction. The gradual, controlled addition of the acid is crucial for maintaining an effective concentration of the cyanide nucleophile while minimizing potential side reactions.

Comparative Analysis of Synthetic Methodologies and Their Academic Implications

The primary synthetic route for producing hydroxyphenylacetonitriles, such as this compound, involves the reaction of the corresponding hydroxybenzyl alcohol with a cyanide source. google.com A well-documented example for the methoxy analogue, which is structurally very similar to the target compound, starts with 3-methoxy-4-hydroxybenzyl alcohol. google.com This method, utilizing potassium cyanide and acetic acid in DMSO at 125°C, has been shown to produce the desired product in high yield (88%). google.com

This methodology is academically significant due to its directness and relatively high efficiency. The use of readily available starting materials and reagents makes it an attractive approach for laboratory-scale synthesis and potentially for industrial applications. The reaction demonstrates a classic nucleophilic substitution, a fundamental transformation in organic chemistry.

The academic implications of this synthetic approach lie in its robustness and the clear influence of reaction parameters such as temperature and solvent choice on the outcome. The preference for polar aprotic solvents like DMSO highlights their importance in facilitating reactions involving ionic nucleophiles. google.com Furthermore, the in situ generation of hydrogen cyanide from a salt and a weak acid is a common and practical technique to handle this toxic reagent more safely in a laboratory setting. google.com The detailed study of these parameters for the synthesis of this compound and its analogues contributes to the broader understanding of reaction optimization in organic synthesis.

Chemical Reactivity and Mechanistic Investigations

Oxidative Transformations of 3-Ethoxy-4-hydroxyphenylacetonitrile

The presence of a hydroxyl group on the aromatic ring makes this compound susceptible to oxidation. These transformations can lead to the formation of quinones and other oxidized derivatives, which are of interest in various fields of chemical synthesis.

Formation of Quinones and Related Oxidized Derivatives

The oxidation of phenolic compounds is a well-established route to quinones. In the case of this compound, the catechol-like structure (a hydroxyl group adjacent to an ethoxy group) can be oxidized to form o-quinones. The oxidation of similar catechol derivatives often proceeds through a semiquinone radical intermediate. researchgate.netnih.govnih.gov This process involves the removal of hydrogen atoms from the hydroxyl groups, leading to the formation of a diketone structure within the aromatic ring. The specific structure of the resulting quinone will depend on the reaction conditions and the oxidizing agent used.

Investigation of Specific Oxidizing Agents and Reaction Selectivity

A variety of oxidizing agents can be employed for the transformation of this compound. Common reagents for the oxidation of phenols and their derivatives include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The selectivity of these reactions, meaning the preferential formation of a specific quinone isomer or other oxidized product, is highly dependent on the reaction conditions such as temperature, solvent, and the nature of the oxidizing agent. For instance, a study on the oxidation of the structurally related 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with potassium permanganate under acidic conditions revealed that the reaction is first order with respect to the oxidant, substrate, and acid concentration. researchgate.net While specific experimental data on the oxidation of this compound is not extensively detailed in the reviewed literature, the behavior of similar compounds suggests that careful control of reaction parameters is crucial for achieving desired product selectivity.

| Oxidizing Agent | Potential Product(s) | Notes |

| Potassium Permanganate (KMnO₄) | o-quinone derivatives | Reaction conditions influence product distribution. researchgate.net |

| Chromium Trioxide (CrO₃) | o-quinone derivatives | A strong oxidizing agent for phenols. |

| Other Reagents (e.g., Tyrosinase, NaIO₄) | Semiquinone radicals, o-quinones | Studied in analogous catechol systems. nih.govnih.gov |

Reductive Transformations of the Nitrile Functionality

The nitrile group of this compound is a key site for reductive transformations, primarily leading to the corresponding primary amine, 2-(3-ethoxy-4-hydroxyphenyl)ethan-1-amine. This transformation is a valuable step in the synthesis of various biologically active molecules.

Conversion to Primary Amines via Nitrile Group Reduction

The reduction of the nitrile (C≡N) group to a primary amine (-CH₂NH₂) is a fundamental transformation in organic synthesis. This reaction involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. The resulting primary amine is a versatile intermediate for further chemical modifications.

Employment of Hydride Reagents and Catalytic Hydrogenation Systems

The reduction of nitriles can be achieved through several methods, with the choice of reagent influencing the reaction conditions and selectivity.

Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. It is often considered a "greener" alternative to hydride reagents. Common catalysts for nitrile reduction include Raney nickel and palladium on carbon (Pd/C). researchgate.netrsc.org The efficiency and selectivity of catalytic hydrogenation can be influenced by factors such as catalyst type, solvent, temperature, and pressure. arkat-usa.org For instance, studies on the hydrogenation of the related 4-hydroxybenzyl cyanide have shown that secondary and tertiary amines can form as byproducts through the reaction of the intermediate imine with the product amine. researchgate.netrsc.orgresearchgate.net

| Reduction Method | Reagent/Catalyst | Typical Product | Key Considerations |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Requires anhydrous conditions. |

| Catalytic Hydrogenation | Raney Nickel | Primary Amine | Potential for secondary/tertiary amine byproducts. researchgate.net |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Primary Amine | Reaction conditions can be optimized for selectivity. rsc.orgresearchgate.net |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the hydroxyl and ethoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. nih.gov The specific position of substitution will be influenced by the directing effects of both the hydroxyl and ethoxy groups, as well as steric hindrance.

Conversely, nucleophilic aromatic substitution on the ring is less common as the ring is electron-rich. However, such reactions can occur under specific conditions, particularly if a good leaving group is present on the ring. The hydroxyl and ethoxy groups themselves can potentially act as nucleophiles in certain reactions or be converted into better leaving groups to facilitate nucleophilic attack.

Regioselectivity and Scope of Substitution at Ethoxy and Hydroxyl Sites

The presence of two different oxygen-containing substituents, a hydroxyl and an ethoxy group, on the aromatic ring of this compound raises the question of regioselectivity in substitution reactions targeting these sites, such as O-alkylation and O-acylation. The outcome of these reactions is primarily governed by the relative nucleophilicity of the hydroxyl and ethoxy groups and the reaction conditions employed.

The hydroxyl group is generally more acidic than the ethoxy group, making it more readily deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile, directing substitutions preferentially to the 4-position. Studies on similar catecholic compounds, such as 3,4-dihydroxybenzaldehyde, have demonstrated that the 4-hydroxyl group can be selectively protected or alkylated under specific conditions. mdpi.com The increased acidity of the hydroxyl group para to an electron-withdrawing group, like the cyanomethyl group in this case, further favors its deprotonation and subsequent reaction. mdpi.com

In contrast, the ethoxy group is generally unreactive towards substitution under standard alkylating or acylating conditions. Cleavage of the ether linkage would require harsh conditions, such as strong acids (e.g., HBr or HI) or Lewis acids.

The regioselectivity of alkylation can be influenced by several factors, including the choice of base, solvent, and alkylating agent. For instance, the use of a bulky base might favor reaction at the less sterically hindered hydroxyl group. Similarly, the solvent can play a crucial role; aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of the phenoxide, while protic solvents might solvate the phenoxide and reduce its reactivity. The nature of the electrophile is also important, with more reactive alkyl halides leading to faster reactions. Research on the regioselective alkylation of 2,4-dihydroxybenzaldehydes has shown that the choice of base, such as cesium bicarbonate, can lead to excellent regioselectivity for the 4-hydroxyl group. nih.govresearchgate.net

Table 1: Factors Influencing Regioselective O-Alkylation

| Factor | Influence on Regioselectivity | Rationale |

| Basicity | Stronger bases favor deprotonation of the more acidic hydroxyl group. | The pKa of the phenolic hydroxyl is lower than that of an alcohol, making it more susceptible to deprotonation. |

| Steric Hindrance | Bulky bases or electrophiles may favor reaction at the less hindered hydroxyl site. | Steric accessibility can play a significant role in directing the approach of reagents. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can enhance the rate of SN2 reactions. | These solvents solvate the cation but not the nucleophilic anion, increasing its reactivity. |

| Leaving Group | Better leaving groups on the electrophile (e.g., I > Br > Cl) lead to faster reaction rates. | Facilitates the nucleophilic attack by the phenoxide. |

Examination of Reagent Specificity in Ring Functionalization

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the hydroxyl and ethoxy groups. pressbooks.pub Both are ortho, para-directing groups. pressbooks.pub The combined effect of these two groups strongly activates the positions ortho and para to them.

The hydroxyl group is a more powerful activating group than the ethoxy group. Therefore, electrophilic substitution is expected to be directed primarily by the hydroxyl group to the positions ortho to it (positions 3 and 5). However, position 3 is already substituted with an ethoxy group. This leaves position 5 as the most likely site for electrophilic attack. The ethoxy group, also an ortho, para-director, reinforces this preference by activating its ortho position (position 2) and its para position (position 5). The cyanomethyl group, being electron-withdrawing, is a deactivating group and a meta-director. mnstate.edu

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent would likely result in monosubstitution at the 5-position. Due to the high activation of the ring, the reaction may proceed even without a catalyst. chemistrysteps.com

Nitration: The use of dilute nitric acid is often necessary for highly activated phenols to prevent oxidation of the ring. chemistrysteps.com The nitro group would be expected to be introduced at the 5-position.

Sulfonation: Treatment with concentrated sulfuric acid would lead to the introduction of a sulfonic acid group, again, likely at the 5-position.

Friedel-Crafts Alkylation and Acylation: These reactions are often problematic with highly activated phenols as the Lewis acid catalyst can coordinate with the hydroxyl group, deactivating the ring. Furthermore, the strong activation can lead to polysubstitution. labster.com

The specificity of the reagent is crucial. For instance, while nitration can be achieved with nitric acid, the use of milder nitrating agents might be necessary to avoid side reactions. libretexts.org The choice of solvent and temperature can also influence the outcome and selectivity of the reaction.

Mechanistic Studies of this compound Reactivity

Understanding the reaction mechanisms of this compound is essential for controlling reaction outcomes and designing new synthetic pathways.

Elucidation of Reaction Intermediates and Transition States

The reactions of this compound can proceed through various intermediates and transition states depending on the reaction type.

In electrophilic aromatic substitution , the reaction proceeds through a two-step mechanism. masterorganicchemistry.com The first and rate-determining step is the attack of the electrophile by the π-system of the aromatic ring, which disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com For this compound, the positive charge in this intermediate would be delocalized over the ring and stabilized by the electron-donating hydroxyl and ethoxy groups. The transition state leading to this intermediate would involve the partial formation of the new carbon-electrophile bond and the partial breaking of the aromatic π-system. The second step is a fast deprotonation from the site of electrophilic attack to restore the aromaticity of the ring. masterorganicchemistry.com

In nucleophilic substitution reactions at the aromatic ring, which are generally less common for this type of compound unless activated by strong electron-withdrawing groups, the mechanism would likely involve an addition-elimination pathway. libretexts.org This would proceed through a high-energy carbanionic intermediate called a Meisenheimer complex. libretexts.org

Radical reactions involving the phenolic hydroxyl group are also possible. Phenols, especially catecholic structures, can act as antioxidants by scavenging free radicals. researchgate.net This process involves the formation of a phenoxyl radical intermediate. The stability of this radical is key to the reactivity.

Computational studies using methods like Density Functional Theory (DFT) can be employed to model the reaction pathways and calculate the energies of intermediates and transition states, providing insights into the reaction kinetics and thermodynamics. researchgate.net

Photochemical Reactivity and Stabilization Mechanisms of Radical Intermediates

The photochemical reactivity of this compound is an area of interest due to the presence of the aromatic chromophore and the potential for radical formation. Upon absorption of UV light, the molecule can be excited to a higher electronic state. From this excited state, various photochemical processes can occur.

One potential pathway is the homolytic cleavage of the O-H bond of the phenolic hydroxyl group, leading to the formation of a phenoxyl radical and a hydrogen atom. The stability of the resulting phenoxyl radical is a critical factor in determining the efficiency of this process. The presence of the ethoxy and cyanomethyl groups would influence the spin density distribution and stability of this radical. The ethoxy group, being electron-donating, can help to stabilize the radical through resonance.

Another possibility is the cleavage of the benzylic C-C bond between the aromatic ring and the cyanomethyl group, although this is generally less favorable than O-H bond cleavage in phenols. The photochemical decomposition of aromatic ketones is known to produce phenyl radicals. rsc.org

The radical intermediates formed can undergo various subsequent reactions, such as dimerization, disproportionation, or reaction with other molecules in the medium. The mechanisms of stabilization for these radical intermediates can include resonance delocalization of the unpaired electron over the aromatic ring and interactions with the solvent.

The study of such photochemical reactions and their radical intermediates often employs techniques like laser flash photolysis to generate and detect the transient species on very short timescales. nih.gov

Table 2: Potential Reactive Intermediates in the Chemistry of this compound

| Intermediate Type | Generating Reaction | Key Stabilizing Features |

| Arenium Ion (Sigma Complex) | Electrophilic Aromatic Substitution | Resonance delocalization of positive charge, stabilization by -OH and -OEt groups. |

| Phenoxide Ion | Deprotonation of Hydroxyl Group | Resonance delocalization of negative charge onto the aromatic ring. |

| Phenoxyl Radical | Homolytic O-H Bond Cleavage (e.g., photochemically or by radical abstraction) | Resonance delocalization of the unpaired electron, stabilization by the -OEt group. |

| Carbanion (at α-carbon) | Deprotonation of the cyanomethyl group | Resonance stabilization by the adjacent nitrile group. |

Advanced Applications in Organic Synthesis and Pharmaceutical Chemistry

Role as a Versatile Building Block for Complex Molecular Architectures

The utility of 3-Ethoxy-4-hydroxyphenylacetonitrile as a versatile building block stems from the presence of multiple reactive centers within its structure. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to yield an amine. The hydroxyl and ethoxy groups on the phenyl ring can also be modified, influencing the electronic properties and reactivity of the entire molecule. This multi-faceted reactivity allows chemists to use it as a starting point for synthesizing intricate molecular architectures with applications in various fields.

This compound and its close derivatives serve as crucial intermediates in the synthesis of pharmaceutical compounds. A notable example is its connection to the production of Repaglinide, an antidiabetic drug used to manage type 2 diabetes. nih.gov A key intermediate for Repaglinide is 3-ethoxy-4-ethoxycarbonylphenylacetic acid. researchgate.netgoogle.com Patented synthetic routes describe the preparation of this key intermediate from precursors that are structurally analogous to this compound, highlighting the importance of this particular substitution pattern on the phenyl ring for building the final drug molecule. google.com The synthesis involves a series of reactions that build upon the core structure, demonstrating its role as a foundational scaffold in creating complex, medically significant compounds. researchgate.net

Table 1: Pharmaceutical Intermediate Application

| Precursor Family | Key Intermediate | Final Pharmaceutical Product | Therapeutic Class |

|---|---|---|---|

| Substituted Phenylacetic Acids/Acetonitriles | 3-Ethoxy-4-ethoxycarbonylphenylacetic acid researchgate.netgoogle.com | Repaglinide nih.gov | Antidiabetic nih.gov |

The application of this compound extends into the agrochemical sector, where it serves as an intermediate for compounds designed to protect crops. While specific commercial agrochemicals directly synthesized from this nitrile are not widely documented, research into its derivatives demonstrates significant potential. For instance, derivatives such as the oxime esters of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) have been synthesized and evaluated for their antifungal activity against various plant pathogens. figshare.com These studies show that modifications of the core structure can lead to compounds with potent activity against fungi like Fusarium udum and Alternaria porii, which are responsible for crop diseases. figshare.com This indicates a direct application in the research and development of new agrochemical agents.

Table 2: Research on Agrochemical Potential of Derivatives

| Derivative Class | Target Pathogens | Potential Application |

|---|---|---|

| Esters of 3-ethoxy-4-hydroxybenzaldehyde oxime figshare.com | Rhizoctonia bataticola, Fusarium udum, Alternaria porii figshare.com | Antifungal agents for crop protection |

Derivatization Strategies for Functional Enhancement

The strategic modification, or derivatization, of this compound is a key method for enhancing its functionality. By altering its chemical structure, scientists can fine-tune its properties to achieve specific outcomes, such as tailoring its electronic behavior or boosting its biological effects.

The electronic properties of a molecule, which govern its reactivity and interactions, can be precisely adjusted by modifying its structure. For aromatic compounds like this compound, the substituents on the phenyl ring play a crucial role. The existing ethoxy group is an electron-donating group, which influences the electron density of the aromatic ring. nih.gov

Strategies for tailoring the electronic properties often involve:

Modification of the Alkoxy Group: Changing the ethoxy group to a methoxy (B1213986) or a longer alkyl chain can subtly alter the steric and electronic environment.

These modifications allow for the rational design of analogs with specific electronic profiles, which can be crucial for applications in materials science or for optimizing interactions with biological targets.

A primary goal of derivatization is the discovery of new compounds with potent and selective biological activities. The 3-ethoxy-4-hydroxyphenyl scaffold is a promising starting point for developing new therapeutic and antimicrobial agents. Research has shown that derivatives can exhibit significant biological effects.

For example, a series of oxime esters synthesized from the related 3-ethoxy-4-hydroxybenzaldehyde demonstrated notable in vitro antifungal and antibacterial activities. figshare.comresearchgate.net Another derivative, (E)-N'-(3-Ethoxy-4-hydroxybenzylidene)-2-(4-methoxyphenyl)acetohydrazide, has also been synthesized and is noted as a pharmaceutical intermediate, pointing towards its potential biological applications. bldpharm.com These studies underscore a clear structure-activity relationship, where the addition of specific chemical moieties to the core structure leads to a significant enhancement of its biological profile.

Table 3: Examples of Biologically Active Derivatives

| Derivative | Observed Biological Activity | Reference |

|---|---|---|

| Esters of 3-ethoxy-4-hydroxybenzaldehyde oxime | Antifungal and antibacterial properties | figshare.comresearchgate.net |

| (E)-N'-(3-Ethoxy-4-hydroxybenzylidene)-2-(4-methoxyphenyl)acetohydrazide | Investigated as a pharmaceutical intermediate | bldpharm.com |

Computational Chemistry and Molecular Modeling Studies

Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Applications for Reactive Site Identification

No specific DFT studies identifying the reactive sites of 3-ethoxy-4-hydroxyphenylacetonitrile have been found. Such a study would typically involve calculating the molecule's electrostatic potential map to pinpoint electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Frontier Molecular Orbital (FMO) Analysis for Predicting Chemical Behavior

Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not available in the searched literature. FMO analysis is crucial for predicting how the molecule would interact with other reagents, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability.

Reaction Pathway Simulations and Kinetic Modeling

Application of the Nudged Elastic Band (NEB) Method for Activation Energy Determination

There are no published studies applying the NEB method to determine the activation energies of reactions involving this compound. This method is used to find the minimum energy path and transition state for a chemical reaction.

Correlation of Computational Predictions with Experimental Kinetic Studies

Without computational predictions or experimental kinetic studies on this specific molecule, no correlation can be drawn.

Molecular Docking Studies for Predictive Biological Interactions

No molecular docking studies for this compound have been found in the scientific literature. Such studies would provide insights into its potential to bind with specific protein targets, offering clues to its possible pharmacological effects.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of 3-Ethoxy-4-hydroxyphenylacetonitrile, providing detailed information about its atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural assignment of this compound, offering insights into the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the ethoxy group protons are expected to show characteristic signals. The methyl (CH₃) protons would likely appear as a triplet around δ 1.3 ppm, while the methylene (B1212753) (OCH₂) protons would present as a quartet around δ 4.0 ppm. The protons on the aromatic ring would produce signals in the aromatic region, and the methylene protons of the acetonitrile (B52724) group would also have a distinct chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbon of the nitrile group (-CN) is expected to resonate at approximately δ 120 ppm. The carbons of the ethoxy group, the aromatic ring, and the acetonitrile methylene group would each exhibit unique chemical shifts, allowing for the complete assignment of the carbon framework.

| Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |

| Ethoxy (CH₃) | ~1.3 (triplet) | Not specified |

| Ethoxy (OCH₂) | ~4.0 (quartet) | Not specified |

| Nitrile (CN) | Not applicable | ~120 |

| Aromatic (Ar-H) | Not specified | Not specified |

| Acetonitrile (CH₂) | Not specified | Not specified |

| Note: The data in this table is based on typical chemical shift ranges for the specified functional groups and may not represent experimentally verified values for this compound. |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation pattern of this compound. Analysis by MS would confirm the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of the molecule under the high-energy conditions of the mass spectrometer, provides valuable structural information. Key fragmentation pathways would likely involve the loss of the ethoxy group, the nitrile group, or other characteristic fragments, which can be compared with reference spectra for confirmation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum would be expected to show a characteristic strong absorption band for the nitrile group (C≡N) stretching vibration. Additionally, a broad absorption band corresponding to the hydroxyl (-OH) group stretch would be prominent. The presence of the ether linkage (C-O-C) of the ethoxy group would also be confirmed by characteristic absorptions.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | Broad band |

| Nitrile (C≡N) | Strong absorption |

| Ether (C-O-C) | Characteristic absorption |

| Note: The data in this table is based on expected absorption ranges for the specified functional groups and may not represent experimentally verified values for this compound. |

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of this compound. A common approach involves using a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water. Method development would focus on optimizing parameters such as the gradient profile, flow rate, and detection wavelength to achieve a sharp, symmetrical peak for the target compound, well-resolved from any potential impurities. A study analyzing a methanolic extract of Boswellia sacra utilized HPLC for the quantification of boswellic acids, demonstrating the utility of this technique in complex mixtures where this compound was also identified. nih.gov For rigorous quality control, the developed HPLC method would require validation according to established guidelines, assessing parameters like linearity, accuracy, precision, and specificity.

| HPLC Parameter | Typical Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV-Vis |

| Note: The data in this table represents a typical starting point for method development and may not reflect a fully validated method for this compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the analysis of volatile and semi-volatile compounds, making it suitable for the trace analysis of this compound. In a study on the methanolic extract of frankincense (Boswellia sacra), GC-MS analysis identified this compound as one of the constituents. molbase.com The compound was detected with a retention time of 23.743 minutes and constituted 9.57% of the total identified components in that particular analysis. molbase.com The mass spectrometer detector provides mass-to-charge ratio data for the eluted compounds, allowing for their definitive identification by comparing the obtained mass spectra with spectral libraries.

| Compound | Retention Time (min) | Relative Area (%) |

| This compound | 23.743 | 9.57 |

| Data from a GC-MS analysis of a methanolic extract of Boswellia sacra. molbase.com |

Specialized Analytical Techniques for Specific Research Objectives

Advanced chemical research often necessitates the use of specialized analytical techniques to probe specific molecular properties and confirm fundamental characteristics of a compound. For a molecule such as this compound, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and elemental analysis provide critical insights into its potential radical-forming capabilities and its elemental composition, respectively.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is indispensable for the detection and characterization of chemical species that possess unpaired electrons. wikipedia.org Such species, known as paramagnetic species, include free radicals, which are often highly reactive and play a crucial role in many chemical reactions. ethz.ch The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it focuses on the magnetic properties of electrons rather than atomic nuclei. wikipedia.org

EPR spectroscopy is a powerful tool for investigating reaction mechanisms, as it can identify transient radical intermediates. ethz.ch The technique is sensitive enough to detect radicals at very low concentrations. nih.gov In the context of this compound, EPR spectroscopy could be employed to investigate its behavior under conditions that might lead to the formation of radical species. For instance, phenolic compounds can be oxidized to form phenoxyl radicals. The stability and electronic structure of such a radical derived from this compound could be elucidated using EPR.

The resulting EPR spectrum would provide key parameters for characterizing the radical species. The g-factor, for example, helps in identifying the atom on which the unpaired electron is primarily located. researchgate.net Furthermore, the hyperfine coupling constants in the spectrum would reveal information about the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N), offering detailed insights into the radical's molecular and electronic structure. While direct EPR studies on this compound are not extensively reported in the literature, the principles of the technique suggest its high potential for such investigations.

To detect short-lived radicals, a technique known as spin trapping is often used in conjunction with EPR. nih.gov A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, which can then be observed by EPR. researchgate.net Should this compound be involved in reactions generating unstable radicals, spin trapping would be an essential method for their detection and identification.

Interactive Data Table: Hypothetical EPR Data for a Phenoxyl Radical

The following table presents hypothetical EPR spectral parameters that could be expected from a phenoxyl radical of this compound, illustrating the type of data obtained from such an experiment.

| Parameter | Hypothetical Value | Information Provided |

| g-factor | ~2.004 | Characteristic for a phenoxyl radical. |

| Hyperfine Coupling (aH) | 2.5 G (para-H) | Interaction with the proton on the aromatic ring. |

| Hyperfine Coupling (aH) | 1.2 G (meta-H) | Interaction with the proton on the aromatic ring. |

| Hyperfine Coupling (aN) | 0.8 G (N) | Interaction with the nitrogen atom of the nitrile group. |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a sample. For a newly synthesized or purified compound, elemental analysis serves as a crucial check for its purity and to verify that its empirical formula matches its theoretical formula. This stoichiometric verification is a cornerstone of chemical characterization.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₁NO₂. sigmaaldrich.com The process typically involves the combustion of a small, precisely weighed sample of the compound. The combustion products (e.g., CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. The percentage of oxygen is usually determined by difference.

The experimentally determined percentages are then compared with the calculated theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Interactive Data Table: Elemental Analysis of this compound

This table shows the calculated theoretical elemental composition of this compound and provides a column for comparison with hypothetical experimental results, which are expected to be within ±0.4% of the theoretical values for a pure sample.

| Element | Theoretical Mass % (Calculated for C₁₀H₁₁NO₂) | Hypothetical Experimental Mass % |

| Carbon | 67.78% | 67.75% |

| Hydrogen | 6.26% | 6.28% |

| Nitrogen | 7.90% | 7.92% |

| Oxygen | 18.06% | 18.05% |

Q & A

Q. What are the recommended synthetic routes for 3-Ethoxy-4-hydroxyphenylacetonitrile, and how can reaction yields be optimized?

- Methodological Answer : A plausible synthesis involves nucleophilic substitution or etherification of a phenolic precursor. For example, reacting 4-hydroxyphenylacetonitrile with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Optimization can be achieved via factorial design experiments to assess variables like solvent polarity (e.g., DMF vs. acetone), temperature (80–120°C), and molar ratios . Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of the phenolic group. Monitor reaction progress via TLC or HPLC-MS .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference spectra (e.g., electron ionization at 70 eV) to confirm molecular weight and substituent positions .

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR for characteristic shifts (e.g., ethoxy group at ~δ 1.3 ppm for CH₃ and δ 4.0 ppm for OCH₂; nitrile carbon at ~δ 120 ppm) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Fire Hazards : Avoid open flames; use CO₂ or alcohol-resistant foam for extinguishing. Toxic gases (HCN, NOx) may form during combustion .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), dispose as hazardous waste, and ventilate the area .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density maps and frontier molecular orbitals (FMOs). This identifies reactive sites (e.g., nitrile carbon as an electrophilic center). Pair with reaction path sampling (e.g., Nudged Elastic Band method) to simulate transition states and activation energies . Validate predictions experimentally via kinetic studies under varying pH and solvent conditions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar nitriles?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets from PubChem and Molbase, noting variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage. For example, discrepancies in cytotoxicity may arise from differences in MTT assay protocols .

- Dose-Response Curves : Generate EC₅₀ values under standardized conditions (e.g., 48-hour exposure, triplicate replicates) to minimize variability .

- SAR Studies : Modify substituents (e.g., ethoxy vs. methoxy groups) to isolate structural contributors to bioactivity .

Q. How can membrane separation technologies improve the purification of this compound from reaction mixtures?

- Methodological Answer : Utilize nanofiltration (NF) or reverse osmosis (RO) membranes with tailored pore sizes (1–5 kDa) to separate the target compound from by-products (e.g., unreacted phenol). Optimize transmembrane pressure (10–20 bar) and solvent polarity (e.g., ethanol/water mixtures) to enhance selectivity . Monitor permeate flux and rejection coefficients via UV-Vis spectroscopy .

Q. What role does the ethoxy-hydroxyphenyl moiety play in stabilizing radical intermediates during photochemical studies?

- Methodological Answer : Conduct electron paramagnetic resonance (EPR) spectroscopy under UV irradiation to detect radical species. The ethoxy group’s electron-donating nature may stabilize intermediates via resonance, while the hydroxyl group could participate in hydrogen bonding, altering radical lifetimes . Compare with control compounds lacking substituents to isolate stabilization mechanisms .

Data Contradiction and Gap Analysis

- Key Challenge : Limited direct data on this compound in public databases (e.g., PubChem, NIST) necessitates extrapolation from structurally analogous compounds like 4-hydroxyphenylacetonitrile and 3-(4-Ethoxyphenoxy)propanenitrile .

- Recommendation : Prioritize crystallographic studies (XRD) to resolve stereoelectronic effects and publish findings in open-access repositories to fill knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.